Difluorinated Curcumin
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Overview
Description
Difluorinated Curcumin is a synthetic analog of curcumin, a natural compound found in turmeric. This compound has been modified to include two fluorine atoms, which significantly enhance its stability, bioavailability, and therapeutic potential compared to natural curcumin . This compound has shown promise in various scientific research fields, particularly in cancer treatment, due to its improved pharmacokinetic profile and potent biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Difluorinated Curcumin typically involves the introduction of fluorine atoms into the curcumin molecule. One common method is the reaction of curcumin with a fluorinating agent under controlled conditions. For example, curcumin can be reacted with diethylaminosulfur trifluoride (DAST) in an organic solvent like dichloromethane at low temperatures to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often used to characterize and confirm the structure of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
Difluorinated Curcumin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidative products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated analogs .
Scientific Research Applications
Difluorinated Curcumin has a wide range of scientific research applications, including:
Mechanism of Action
Difluorinated Curcumin exerts its effects through multiple mechanisms:
Inhibition of Cancer Stem Cells: It targets cancer stem cells, reducing their self-renewal capacity and invasiveness.
Modulation of Signaling Pathways: The compound affects various signaling pathways, including Wnt/β-catenin, Sonic Hedgehog, Notch, and PI3K/Akt/mTOR.
Epigenetic Regulation: This compound modulates the expression of microRNAs and other epigenetic factors, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Curcumin: The natural form of the compound, with lower stability and bioavailability.
Tetrahydrocurcumin: A hydrogenated analog with enhanced antioxidant properties.
Dimethoxycurcumin: A methoxylated analog with improved pharmacokinetic profile.
Uniqueness
Difluorinated Curcumin stands out due to its enhanced stability, bioavailability, and potent biological activities.
Properties
Molecular Formula |
C28H22F2O6 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(1E,6E)-4-[(3,4-difluorophenyl)methylidene]-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C28H22F2O6/c1-35-27-15-17(6-11-25(27)33)4-9-23(31)20(13-19-3-8-21(29)22(30)14-19)24(32)10-5-18-7-12-26(34)28(16-18)36-2/h3-16,33-34H,1-2H3/b9-4+,10-5+ |
InChI Key |
UUPCLOLPGXQUSO-LUZURFALSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C(=CC2=CC(=C(C=C2)F)F)C(=O)/C=C/C3=CC(=C(C=C3)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C(=CC2=CC(=C(C=C2)F)F)C(=O)C=CC3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
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